

# Application Notes and Protocols: Synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Iodo-2,3-dihydropyridazin-3-one**

Cat. No.: **B040729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Iodo-2,3-dihydropyridazin-3-one** is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. Its structure allows for further functionalization, making it a key intermediate in the synthesis of complex drug candidates. This document provides a detailed two-step protocol for the synthesis of **5-Iodo-2,3-dihydropyridazin-3-one**, commencing with the bromination of a pyridazinone precursor followed by a copper-catalyzed halogen exchange reaction.

## Introduction

Pyridazinone derivatives are known to exhibit a wide range of biological activities. The introduction of an iodine atom at the 5-position of the pyridazinone ring provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of diverse molecular libraries for drug discovery. This protocol outlines a reliable method to obtain **5-Iodo-2,3-dihydropyridazin-3-one**, a compound not readily synthesized through direct methods.

## Experimental Protocols

The synthesis is proposed as a two-step process:

- Step 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one from a suitable pyridazinone precursor.
- Step 2: Copper-catalyzed Finkelstein (halogen exchange) reaction to yield **5-Iodo-2,3-dihydropyridazin-3-one**.

#### Protocol 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one (Precursor)

This protocol describes a general method for the bromination of a pyridazinone precursor. The synthesis of the parent 2,3-dihydropyridazin-3-one can be achieved through various literature methods, often involving the cyclization of a suitable 4-carbon acyl compound with hydrazine.

- Materials and Reagents:
  - 2,3-dihydropyridazin-3-one
  - N-Bromosuccinimide (NBS)
  - Acetic Acid (glacial)
  - Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
  - Ethyl Acetate
  - Brine
  - Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydropyridazin-3-one (1.0 eq) in glacial acetic acid.
  - Cool the solution to 0-5 °C in an ice bath.
  - Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice-cold water.
- Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2,3-dihydropyridazin-3-one.

### Protocol 2: Synthesis of **5-Iodo-2,3-dihydropyridazin-3-one**

This protocol details the conversion of the bromo-precursor to the iodo-product via a copper-catalyzed halogen exchange reaction, analogous to an aromatic Finkelstein reaction[[1](#)].

- Materials and Reagents:

- 5-Bromo-2,3-dihydropyridazin-3-one (1.0 eq)
- Sodium Iodide (NaI) (2.0 eq)
- Copper(I) Iodide (CuI) (0.1 eq)
- N,N'-Dimethylethylenediamine (DMEDA) or a similar diamine ligand (0.2 eq)
- 1,4-Dioxane (anhydrous)
- Saturated Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Ethyl Acetate

- Brine
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Procedure:
  - To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Bromo-2,3-dihydropyridazin-3-one (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.1 eq).
  - Evacuate and backfill the flask with the inert gas three times.
  - Add anhydrous 1,4-dioxane via syringe, followed by the diamine ligand (0.2 eq).
  - Heat the reaction mixture to 110 °C and stir for 12-24 hours.
  - Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
  - After completion, cool the mixture to room temperature and dilute with ethyl acetate.
  - Wash the organic phase with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford **5-Iodo-2,3-dihydropyridazin-3-one**.

## Data Presentation

Table 1: Reactant and Product Information

| Compound Name                      | IUPAC Name                 | CAS Number  | Molecular Formula                                | Mol. Weight (g/mol) |
|------------------------------------|----------------------------|-------------|--------------------------------------------------|---------------------|
| 5-Bromo-2,3-dihydropyridazin-3-one | 5-Bromopyridazin-3(2H)-one | 67264-08-8  | C <sub>4</sub> H <sub>3</sub> BrN <sub>2</sub> O | 174.98              |
| 5-Iodo-2,3-dihydropyridazin-3-one  | 5-Iodopyridazin-3(2H)-one  | 825633-94-1 | C <sub>4</sub> H <sub>3</sub> IN <sub>2</sub> O  | 221.98              |

Table 2: Expected Spectroscopic Data

While experimental spectra for the target compound are not widely published, the following are predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts based on data from analogous pyridazinone structures.[2]

| Compound                           | <sup>1</sup> H NMR (DMSO-d <sub>6</sub> , δ ppm)<br>- Predicted | <sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ ppm) - Predicted |
|------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------|
| 5-Bromo-2,3-dihydropyridazin-3-one | ~12.5 (br s, 1H, NH), ~7.8 (d, 1H, H-4), ~7.0 (d, 1H, H-6)      | ~160 (C=O), ~140 (C-6), ~130 (C-4), ~110 (C-5)                |
| 5-Iodo-2,3-dihydropyridazin-3-one  | ~12.6 (br s, 1H, NH), ~7.9 (d, 1H, H-4), ~6.9 (d, 1H, H-6)      | ~160 (C=O), ~142 (C-6), ~135 (C-4), ~85 (C-5)                 |

Note: Predicted shifts are estimates and actual values may vary. The C-I bond is expected to significantly shield the C-5 carbon, resulting in a characteristic upfield shift in the <sup>13</sup>C NMR spectrum.

## Visualizations

### Synthetic Workflow Diagram

## Synthesis of 5-Iodo-2,3-dihdropyridazin-3-one

## Step 1: Bromination

2,3-Dihdropyridazin-3-one

NBS, Acetic Acid

5-Bromo-2,3-dihdropyridazin-3-one

## Step 2: Halogen Exchange

5-Bromo-2,3-dihdropyridazin-3-one

NaI, CuI, DMEDA, Dioxane, 110°C

5-Iodo-2,3-dihdropyridazin-3-one



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and complete assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 5-iodo-2,3-dihydropyridazin-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040729#synthesis-protocol-for-5-iodo-2-3-dihydropyridazin-3-one>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)